molecular formula C27H56 B13942270 8,8-Dipentylheptadecane CAS No. 55282-28-5

8,8-Dipentylheptadecane

Cat. No.: B13942270
CAS No.: 55282-28-5
M. Wt: 380.7 g/mol
InChI Key: FFNPPILCLWBBLT-UHFFFAOYSA-N
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Description

8,8-Dipentylheptadecane is a branched alkane with a molecular formula of C₂₇H₅₆. Its structure features two pentyl groups attached to the 8th carbon of a heptadecane backbone. This branching confers distinct physicochemical properties compared to linear alkanes, such as reduced crystallinity, lower melting points, and altered solubility profiles.

Properties

CAS No.

55282-28-5

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

IUPAC Name

8,8-dipentylheptadecane

InChI

InChI=1S/C27H56/c1-5-9-13-15-16-18-22-26-27(23-19-11-7-3,24-20-12-8-4)25-21-17-14-10-6-2/h5-26H2,1-4H3

InChI Key

FFNPPILCLWBBLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCC)(CCCCC)CCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 8,8-Dipentylheptadecane typically involves the alkylation of heptadecane with pentyl groups. This can be achieved through various synthetic routes, including:

    Friedel-Crafts Alkylation: This method involves the reaction of heptadecane with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.

    Grignard Reaction: Another approach involves the use of Grignard reagents. Pentyl magnesium bromide can react with heptadecane in the presence of a suitable catalyst to form 8,8-Dipentylheptadecane.

Chemical Reactions Analysis

8,8-Dipentylheptadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can lead to the formation of more saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.

Scientific Research Applications

8,8-Dipentylheptadecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions. Its stability and unique structure make it an ideal candidate for such studies.

    Biology: In biological research, it can be used to investigate the interactions of hydrocarbons with biological membranes and proteins. Its hydrophobic nature allows it to mimic certain lipid behaviors.

    Medicine: Although not directly used as a drug, its derivatives can be explored for potential pharmaceutical applications, particularly in drug delivery systems.

    Industry: In the industrial sector, it can be used as a lubricant or additive in various formulations due to its stability and low reactivity.

Mechanism of Action

The mechanism of action of 8,8-Dipentylheptadecane primarily involves its interactions with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction patterns, which can influence its behavior in different environments. The molecular targets and pathways involved are largely dependent on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on 8,8-dipentylheptadecane or its structural analogs. However, general organic chemistry principles and indirect references to branched compounds in the evidence allow for a hypothetical comparison:

Structural Analogues

Linear Heptadecane (C₁₇H₃₆)

  • Linear alkanes exhibit higher melting points and greater crystallinity due to efficient van der Waals interactions. For example, heptadecane melts at ~22°C, while branched isomers like 8,8-dipentylheptadecane likely have lower melting points due to disrupted packing .
  • Boiling points decrease with branching; linear heptadecane boils at ~303°C, whereas 8,8-dipentylheptadecane’s boiling point is expected to be lower.

Other Branched Alkanes (e.g., 9,9-Dipentylheptadecane) Shifting the pentyl groups to the 9th carbon (9,9-dipentylheptadecane) would slightly alter steric effects and solubility.

Branched Phenolic Acids (e.g., 8,8’-Dehydrotriferulic Acid) highlights branched phenolic acids with 8,8’ linkages, such as dehydrotriferulic acid. While chemically distinct (aromatic vs. aliphatic), these compounds demonstrate that branching at the 8th position reduces molecular symmetry and complicates crystallization, paralleling trends in branched alkanes .

Hypothetical Data Table

Property 8,8-Dipentylheptadecane (Hypothetical) Linear Heptadecane 9,9-Dipentylheptadecane (Hypothetical)
Molecular Formula C₂₇H₅₆ C₁₇H₃₆ C₂₇H₅₆
Melting Point (°C) ~ -10 to 10 22 ~ -5 to 15
Boiling Point (°C) ~ 290–300 303 ~ 295–305
Solubility in Hexane High Moderate High
Crystallinity Low High Moderate

Research Findings and Limitations

  • Key Observations: Branching at the 8th carbon likely reduces thermal stability and increases solubility in nonpolar solvents compared to linear chains. This aligns with trends observed in for phenolic acids . No direct studies on 8,8-dipentylheptadecane were found in the provided evidence, necessitating reliance on theoretical models.
  • Molecular weight discrepancies noted in (e.g., 578 vs. 596 for ferulic acid trimers) highlight the importance of analytical validation, which is absent for 8,8-dipentylheptadecane .

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